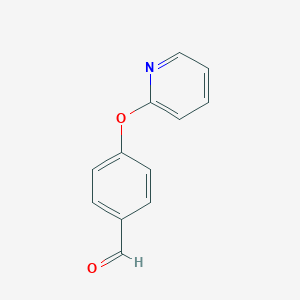

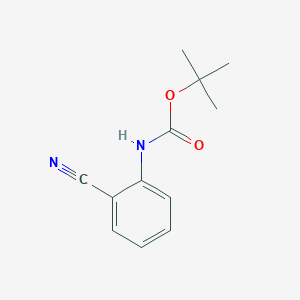

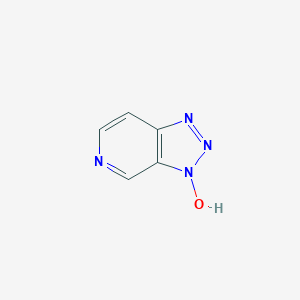

![molecular formula C11H13NO3 B061709 2-[(4-methylbenzoyl)amino]propanoic Acid CAS No. 183559-35-5](/img/structure/B61709.png)

2-[(4-methylbenzoyl)amino]propanoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-Methylbenzoyl)amino]propanoic Acid is a compound that has been studied within the context of its molecular structure, synthesis, and potential for forming co-crystals with other chemical entities. Its interest lies in its structural properties and the ability to engage in various chemical reactions.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, where specific conditions are tailored to yield the desired product. For instance, a novel co-crystal involving a related compound was synthesized and characterized, showcasing the compound's ability to form stable structures under certain conditions (Odame et al., 2018).

Molecular Structure Analysis

Studies on molecular structure highlight the importance of spectroscopy and crystallography in determining the arrangement of atoms within a molecule. For example, vibrational spectroscopy and X-ray diffraction (XRD) analyses have been utilized to elucidate the structure of related compounds (Khuu et al., 2020).

Chemical Reactions and Properties

Research has detailed the reactions of aminobenzoic acids with various agents to synthesize functionalized amino acids, highlighting the compound's reactivity and the factors influencing its chemical behavior (Trofimov et al., 2009).

科学的研究の応用

Solubility and Solvent Effects

Research conducted on similar compounds, like 2-amino-3-methylbenzoic acid, has focused on understanding their solubility in various solvents. This information is crucial for purification and application in chemical syntheses. For instance, the solubility of 2-amino-3-methylbenzoic acid was systematically studied across a range of solvents and temperatures, providing valuable data for its application in organic synthesis (Zhu et al., 2019).

Synthesis of Derivatives

There's significant interest in synthesizing derivatives of amino acids for their potential biological activities. Research has been conducted on the asymmetric synthesis of alanine derivatives via Michael addition reaction, highlighting the utility of amino acids and their derivatives in medicinal chemistry. One study demonstrated the synthesis of (S)-2-amino-3-((4-methylbenzyl)amino)propanoic acid and its investigation as an inhibitor, showcasing the relevance of such derivatives in drug discovery (Mkrtchyan et al., 2022).

Catalysis and Material Science

Compounds structurally related to "2-[(4-methylbenzoyl)amino]propanoic Acid" have been used in material science and catalysis. For example, amine compounds have been reacted with poly vinyl alcohol/acrylic acid hydrogels modified through radiation to form amine-treated polymers, enhancing their thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).

Computational Studies

Computational and structural studies on co-crystals involving similar compounds have been conducted to understand their reactivity and potential applications in the design of new materials. One study focused on a co-crystal of 2-aminobenzimidazole and a similar compound, providing insights into its structure and reactivity (Odame et al., 2018).

特性

IUPAC Name |

2-[(4-methylbenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-3-5-9(6-4-7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQFCOKRPYVJGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-methylbenzoyl)amino]propanoic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)

![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)

![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)